molecular formula C22H19BrN2O2 B15084549 N'-(2-Bromobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide CAS No. 767338-82-9

N'-(2-Bromobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide

Cat. No.: B15084549
CAS No.: 767338-82-9
M. Wt: 423.3 g/mol
InChI Key: MBDJGTKWPKHVIF-ZVHZXABRSA-N
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Description

N’-(2-Bromobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide is an organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Bromobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide typically involves the condensation reaction between 2-bromobenzaldehyde and 4-((4-methylbenzyl)oxy)benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Bromobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Compounds with substituted functional groups in place of the bromine atom.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N’-(2-Bromobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-Chlorobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide
  • N’-(2-Fluorobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide
  • N’-(2-Iodobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide

Uniqueness

N’-(2-Bromobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

767338-82-9

Molecular Formula

C22H19BrN2O2

Molecular Weight

423.3 g/mol

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide

InChI

InChI=1S/C22H19BrN2O2/c1-16-6-8-17(9-7-16)15-27-20-12-10-18(11-13-20)22(26)25-24-14-19-4-2-3-5-21(19)23/h2-14H,15H2,1H3,(H,25,26)/b24-14+

InChI Key

MBDJGTKWPKHVIF-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3Br

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3Br

Origin of Product

United States

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